molecular formula C12H24N2O B1648492 4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-

4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-

Cat. No. B1648492
M. Wt: 212.33 g/mol
InChI Key: PGXBAYLJMZWZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]- is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

[1-(oxan-4-ylmethyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C12H24N2O/c13-9-11-1-5-14(6-2-11)10-12-3-7-15-8-4-12/h11-12H,1-10,13H2

InChI Key

PGXBAYLJMZWZOR-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN)CC2CCOCC2

Canonical SMILES

C1CN(CCC1CN)CC2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of piperidine-4-carboxamide (1.28 g, 10 mmol), tetrahydro-2H-pyran-4-carboxylic acid (1.43 g, 11 mmol) and diisopropylethylamine (2.09 mL, 11 mmol) in N,N-dimethylformamide was added HBTU (N-[(1H-1,2,3-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate, 4.14 g, 11 mmol) at 0° C. After being stirred for 0.5 h at 0° C., the mixture was stirred for 3 h at ambient temperature. Then, the mixture was partitioned between ethyl acetate and water. After extraction with ethyl acetate, the combined organic extract was washed with brine, dried over magnesium sulfate and concentrated. This crude material was dissolved in tetrahydrofuran (50 mL) and added to the mixture of lithium aluminum hydride (1.90 g, 50 mmol) in tetrahydrofuran (50 mL) at 0° C. Then, the mixture was heated at 40° C. and stirred for 5 h. The mixture was cooled to 0° C. and quenched with sodium sulfate decahydrate (3.8 g) and potassium fluoride (9.0 g). After vigorous stirring for 0.5 h, the insoluble materials were filtered off. The filtrate was concentrated to give 2.19 g (99%) of the title compound as a colorless viscous oil.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
99%

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